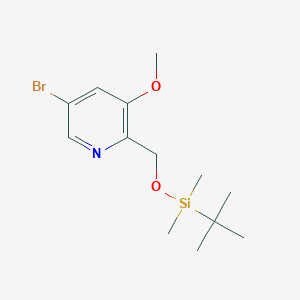

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}-3-methoxypyridine. This nomenclature reflects the pyridine core structure with specific positioning of functional groups according to standard numbering conventions. The compound has been assigned Chemical Abstracts Service registry number 1138443-85-2, which serves as its unique identifier in chemical databases worldwide.

The International Union of Pure and Applied Chemistry name precisely describes the structural features, beginning with the pyridine heterocycle as the parent structure. The numbering system follows standard pyridine nomenclature where the nitrogen atom occupies position 1, and subsequent positions are numbered sequentially around the ring. The bromo substituent occupies position 5, the protected hydroxymethyl group is located at position 2, and the methoxy group is positioned at carbon 3 of the pyridine ring.

Alternative International Union of Pure and Applied Chemistry formulations include 5-bromo-2-({[dimethyl(2-methyl-2-propanyl)silyl]oxy}methyl)-3-methoxypyridine, which provides a more detailed description of the silyl protecting group structure. The tert-butyldimethylsilyl group is also systematically named as dimethyl(2-methyl-2-propanyl)silyl, reflecting the branched alkyl substituent attached to the silicon atom.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₂₂BrNO₂Si. This formula indicates the presence of thirteen carbon atoms, twenty-two hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one silicon atom. The molecular composition reflects the complex nature of this organosilicon compound, incorporating both organic and inorganic elements in its structure.

The molecular weight has been reported with slight variations across different sources, primarily due to different precision levels in atomic mass calculations. The most commonly cited molecular weight is 332.31 grams per mole, though some sources report values of 332.3088 grams per mole and 332.314 grams per mole. These minor differences reflect variations in the number of significant figures used in calculations and the specific atomic mass values employed by different databases.

The monoisotopic mass, which considers the most abundant isotope of each element, has been calculated as 331.060318 atomic mass units. This value is particularly important for mass spectrometric analysis and precise molecular identification. The difference between the average molecular weight and monoisotopic mass primarily arises from the natural isotope distribution of the constituent elements, particularly bromine, which exists as two stable isotopes.

Eigenschaften

IUPAC Name |

(5-bromo-3-methoxypyridin-2-yl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(5,6)17-9-11-12(16-4)7-10(14)8-15-11/h7-8H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIAJFISQPPERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673840 | |

| Record name | 5-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-85-2 | |

| Record name | 5-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of 3-hydroxypyridine to 2-bromo-3-hydroxypyridine

- Reaction conditions : An aqueous sodium hydroxide solution is cooled to between -10°C and 0°C using an ice-salt bath.

- Addition of bromine : Liquid bromine is added dropwise into the cooled sodium hydroxide solution.

- Substrate addition : 3-hydroxypyridine is dissolved in aqueous sodium hydroxide and then added dropwise to the bromine solution, maintaining the system temperature at 10-15°C.

- Reaction time : The mixture is stirred for 2.5 to 3 hours at room temperature.

- Workup : The reaction mixture is acidified to pH 7, and the crude product is recrystallized to yield 2-bromo-3-hydroxypyridine.

This method benefits from mild conditions, short reaction time, and high yield of the brominated intermediate.

Methylation to 2-bromo-3-methoxypyridine

- Reagents : Sodium metal in methanol is used to generate sodium methoxide.

- Procedure : The 2-bromo-3-hydroxypyridine is added to the refluxing methanol solution containing sodium, maintaining reflux conditions.

- Addition of methyl iodide : After removal of most methanol under reduced pressure, methyl iodide is added, and the mixture is stirred overnight at room temperature.

- Purification : The reaction mixture is extracted with diethyl ether, washed with saturated brine, dried, and distilled to obtain 2-bromo-3-methoxypyridine.

This step efficiently converts the hydroxyl group to a methoxy substituent under relatively mild conditions.

Introduction of the tert-Butyldimethylsilyloxy Group

The transformation of the hydroxymethyl substituent to the tert-butyldimethylsilyloxy (TBDMS) protected form is crucial for stability and further functionalization.

- Silylation reagent : tert-butyldimethylsilyl chloride (TBDMS-Cl) is commonly used.

- Base : Imidazole or other mild bases are employed to facilitate the silylation.

- Solvent : Anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred.

- Reaction conditions : The reaction is carried out at room temperature or slightly elevated temperatures under inert atmosphere to prevent moisture interference.

- Workup : After completion, the reaction mixture is quenched with water, extracted, washed, dried, and purified by chromatography or distillation.

While direct literature on the silylation of this specific compound is limited, the general procedure for TBDMS protection of hydroxymethyl groups on pyridine derivatives is well-established in organic synthesis protocols.

Summary Table of Preparation Steps

Research Findings and Analysis

- The bromination method described in patent CN105017136A provides a selective and high-yield route to 2-bromo-3-hydroxypyridine, avoiding harsh conditions and minimizing by-products.

- The methylation step using sodium methoxide and methyl iodide is a straightforward O-methylation , ensuring high purity of the methoxy derivative.

- Protection of the hydroxymethyl group as TBDMS ether is a common strategy to enhance stability and enable further synthetic transformations without interference from the hydroxyl group.

- The reaction sequence is designed to be scalable and industrially viable , with easy work-up and purification steps.

- No direct preparation methods for the final compound incorporating all substituents in one step were found, indicating the necessity of stepwise functionalization.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic or basic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., tetrabutylammonium fluoride) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while deprotection reactions yield the free hydroxyl derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₃H₂₂BrNO₂Si

- Molecular Weight : 332.31 g/mol

- CAS Number : 1138443-85-2

- MDL Number : MFCD11857653

The compound features a bromine atom, a methoxy group, and a tert-butyldimethylsilyloxy moiety, which contribute to its reactivity and functional versatility.

Organic Synthesis

One of the primary applications of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is in organic synthesis. It serves as an important intermediate in the preparation of various pyridine derivatives. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a valuable building block in the synthesis of more complex organic molecules.

Case Study: Synthesis of Pyridine Derivatives

A notable study demonstrated the utility of this compound in synthesizing novel pyridine derivatives that exhibit biological activity. By employing palladium-catalyzed cross-coupling reactions, researchers were able to create a library of compounds with potential pharmacological properties, highlighting its role as a versatile synthetic intermediate.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may possess anticancer properties. A study involving cell line assays showed that certain synthesized derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyridine structure can lead to enhanced biological activity.

Proteomics Research

The compound is also utilized in proteomics research as a biochemical tool. Its ability to modify proteins through selective reactions makes it useful for studying protein interactions and functions.

Application Example

In one application, researchers employed this compound to label specific amino acids within proteins, facilitating the investigation of protein dynamics and interactions in cellular environments. This approach aids in understanding complex biological processes at the molecular level.

Material Science

Beyond organic synthesis and medicinal applications, this compound may find applications in material science. Its unique chemical properties could be leveraged in developing new materials with specific functionalities, such as sensors or catalysts.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine involves its interaction with various molecular targets and pathways. The bromine atom and the tert-butyldimethylsilyloxy group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine

- CAS No.: 1138443-85-2

- Molecular Formula: C₁₃H₂₂BrNO₂Si

- Molecular Weight : 332.31 g/mol

- Exact Mass : 331.04325

Structural Features :

This compound features a pyridine core substituted with:

A bromine atom at the 5-position.

A methoxy group at the 3-position.

A hydroxymethyl group at the 2-position, protected by a tert-butyldimethylsilyl (TBS) ether.

The TBS group enhances lipophilicity and stabilizes the hydroxymethyl moiety against nucleophilic or acidic conditions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Pyridine Derivatives

Structural Analogues with Silyl-Protected Groups

Key Observations :

Analogues with Ether or Acetal Substituents

Key Observations :

Analogues with Simple Alkyl/Aryl Substituents

Key Observations :

- Methyl-substituted derivatives (e.g., CAS 848366-28-9) lack protective groups, making them more reactive but less stable under harsh conditions .

- Amino-substituted analogs (e.g., CAS 53242-18-5) are prone to oxidation, limiting their utility in metal-catalyzed reactions .

Research and Application Insights

Stability and Reactivity

Commercial Availability

- The target compound is priced at $400/g (1 g scale), comparable to dimethoxymethyl analogs but cheaper than tert-butoxyethoxy derivatives .

Biologische Aktivität

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is a chemical compound with potential biological activity, particularly in the context of medicinal chemistry. This compound, identified by its CAS number 1138443-85-2, features a complex structure that may influence its interaction with biological systems.

Chemical Structure and Properties

- Molecular Formula : C13H22BrNO2Si

- Molecular Weight : 332.31 g/mol

- CAS Number : 1138443-85-2

The compound's structure includes a bromine atom and a tert-butyldimethylsilyloxy group, which may enhance its stability and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial metabolic pathways, particularly those reliant on the methylerythritol phosphate (MEP) pathway, which is crucial for the survival of various pathogens.

Case Study: MEP Pathway Inhibition

Research has shown that inhibitors targeting the MEP pathway can effectively disrupt the growth of bacteria such as Escherichia coli and Bacillus subtilis, while having minimal effects on human cells. This selectivity makes such compounds promising candidates for developing new antibiotics .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of related pyridine derivatives on various cancer cell lines. These studies typically employ assays such as MTT and colony-forming assays to evaluate cell viability and proliferation.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HeLa | 15.2 | MTT |

| MCF-7 | 20.5 | Colony-forming assay |

| A549 | 12.8 | Scratch assay |

The data suggest that similar compounds can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress or disruption of metabolic pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes in bacterial metabolism, particularly those involved in the MEP pathway.

- Cell Membrane Disruption : Some derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Antioxidant Activity : Certain studies indicate that these compounds may possess antioxidant properties, contributing to their cytotoxic effects against cancer cells.

Research Findings

Research has consistently highlighted the potential of pyridine derivatives in drug development:

- A study focused on the synthesis and evaluation of various pyridine-based compounds found that modifications to the pyridine ring significantly affect biological activity .

- Another research effort demonstrated that specific substitutions on the pyridine ring enhance antimicrobial efficacy against resistant strains of bacteria .

Q & A

Q. Q1: What are the key synthetic routes for preparing 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine, and how can its purity be validated?

A1: The compound is typically synthesized via silylation of a hydroxyl precursor (e.g., 5-bromo-3-methoxy-2-(hydroxymethyl)pyridine) using tert-butyldimethylsilyl chloride (TBSCl) under inert conditions. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki reactions), are often employed for introducing substituents . Purity validation requires:

- HPLC/LC-MS : To confirm >95% purity (commonly reported) and detect trace impurities .

- NMR (¹H/¹³C) : Key signals include the TBS group (δ ~0.1–0.3 ppm for Si-CH₃) and methoxy protons (δ ~3.8–4.0 ppm) .

- Elemental Analysis : Verify stoichiometry (C₁₃H₂₂BrNO₂Si, MW 332.31) .

Advanced Synthetic Applications

Q. Q2: How does the tert-butyldimethylsilyl (TBS) group influence reactivity in multi-step syntheses, and what are optimal deprotection conditions?

A2: The TBS group serves as a robust protecting agent for hydroxyl intermediates, enabling selective functionalization of other sites (e.g., bromine substitution). Deprotection is achieved via:

- Fluoride-based reagents (e.g., TBAF in THF) under mild conditions .

- Acidic hydrolysis (e.g., HCl/MeOH), though this risks side reactions with acid-sensitive groups .

Note : Stability studies indicate the TBS group remains intact during cross-coupling reactions (e.g., Suzuki, Stille) at temperatures ≤100°C .

Reactivity in Cross-Coupling Reactions

Q. Q3: What strategies optimize the bromine substituent’s reactivity in cross-coupling reactions for medicinal chemistry applications?

A3: The bromine at position 5 is a prime site for functionalization:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ or XPhos-Pd-G3 with aryl/heteroaryl boronic acids (yields >80% reported under microwave heating at 140°C) .

- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos with amines for C–N bond formation .

Critical parameters : - Solvent : DMF or toluene for solubility.

- Catalyst loading : 2–5 mol% to minimize side reactions.

Stability and Storage

Q. Q4: How should researchers mitigate decomposition risks during storage and handling?

A4: The compound is moisture-sensitive due to the TBS group. Recommended protocols:

- Storage : Under argon at −20°C in sealed, desiccated vials (room-temperature storage is feasible for short-term use but risks gradual hydrolysis) .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive steps .

Data Contradictions and Reproducibility

Q. Q5: How can discrepancies in reported synthetic yields (e.g., 70–95%) be reconciled?

A5: Variability arises from:

- Catalyst purity : Commercial Pd sources may contain stabilizers affecting reactivity.

- Microwave vs. conventional heating : Microwave methods often enhance yields by 10–15% .

- Workup protocols : Incomplete extraction of polar byproducts (e.g., silyl ethers) may lower isolated yields. Validate via TLC or in situ monitoring (e.g., ReactIR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.